molecular formula C15H17N3OS B5800787 1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea

1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea

Cat. No.: B5800787
M. Wt: 287.4 g/mol
InChI Key: HVFCTUKVFULOCW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 4-ethoxyaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(5-methylpyridin-2-yl)thiourea: Lacks the ethoxy group, which may affect its reactivity and binding properties.

    1-(4-Methoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and electronic properties.

    1-(4-Chlorophenyl)-3-(5-methylpyridin-2-yl)thiourea:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-3-19-13-7-5-12(6-8-13)17-15(20)18-14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFCTUKVFULOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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